
Z-Gly-Gly-Arg-AMC acetate
Overview
Description
Z-Gly-Gly-Arg-AMC acetate (C30H37N7O9, molecular weight: 639.66) is a thrombin-specific fluorogenic substrate widely used in enzyme activity assays, drug discovery, and diagnostic tools. Upon cleavage by thrombin, it releases 7-amino-4-methylcoumarin (AMC), generating fluorescence at 460 nm (excitation: 390 nm) . The substrate is characterized by a carboxybenzyl (Z) group at the N-terminus, a tripeptide sequence (Gly-Gly-Arg), and the AMC fluorophore linked via an amide bond. It is soluble in water (20 mg/mL) and DMSO (100 mg/mL), with purity ≥98% and storage conditions at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Gly-Arg-AMC acetate involves the coupling of the peptide sequence Z-Gly-Gly-Arg with the fluorogenic molecule 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:
Peptide Synthesis: The peptide Z-Gly-Gly-Arg is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with AMC using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions: Z-Gly-Gly-Arg-AMC acetate primarily undergoes enzymatic hydrolysis when exposed to thrombin. This reaction results in the cleavage of the peptide bond between the arginine residue and AMC, releasing the fluorescent AMC molecule .
Common Reagents and Conditions:
Reagents: Thrombin, DMSO (for solubilization), and buffer solutions (e.g., Tris-HCl).
Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products: The major product of the enzymatic hydrolysis of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected using fluorescence spectroscopy .
Scientific Research Applications
Key Applications
-
Thrombin Generation Assays
- Z-Gly-Gly-Arg-AMC acetate is utilized to measure thrombin generation in various biological samples, including platelet-rich plasma (PRP) and platelet-poor plasma (PPP). The fluorescence emitted upon enzymatic cleavage allows for quantitative assessment of thrombin activity, providing insights into coagulation dynamics and potential therapeutic interventions for thrombotic disorders .
-
Protease Activity Studies
- The compound serves as a substrate for various proteases, including thrombin, trypsin, and tissue-type plasminogen activator (tPA). Its ability to emit fluorescence upon cleavage facilitates the study of enzyme kinetics and the development of inhibitors . For example, kinetic analyses using this compound have revealed the inhibition mechanisms of natural compounds such as licochalcone A against thrombin .
- High-Throughput Screening
- Biochemical Pathway Analysis
Study 1: Inhibition of Thrombin by Licorice Constituents
In a study examining the inhibitory effects of licorice compounds on thrombin activity, this compound was employed as a substrate. The results demonstrated that licochalcone A effectively inhibited thrombin-mediated hydrolysis of the substrate, indicating its potential as a novel anti-thrombotic agent with a Ki value of 12.23 μM .
Study 2: Characterization of Polyphenolic Inhibitors
Another investigation utilized this compound to characterize a new class of polyphenolic inhibitors targeting protease activity. The study measured residual enzymatic activity after treatment with various inhibitors, showcasing the substrate's utility in evaluating the efficacy of potential therapeutic agents .
Comparative Analysis of Fluorogenic Substrates
Compound Name | Target Protease | Unique Features |
---|---|---|
This compound | Thrombin | Specific for thrombin; used in coagulation studies |
Z-Phe-Arg-AMC | Plasma kallikrein | Different specificity; used in coagulation studies |
Boc-Phe-Ser-Arg-AMC | Factor XIa | Utilizes different amino acid sequence |
H-D-Val-Leu-Lys-AMC | Plasmin | Different application in fibrinolysis studies |
Stock Solution Preparation
Amount (mg) | Concentration (mM) | Volume Required (mL) |
---|---|---|
1 | 1 | 1.5633 |
5 | 5 | 0.3127 |
10 | 10 | 0.1563 |
Mechanism of Action
Z-Gly-Gly-Arg-AMC acetate exerts its effects through enzymatic hydrolysis by thrombin. Thrombin specifically recognizes and cleaves the peptide bond between the arginine residue and AMC, releasing the fluorescent AMC molecule. This reaction allows for the quantification of thrombin activity in various samples . The molecular target of this compound is thrombin, and the pathway involved is the coagulation cascade .
Comparison with Similar Compounds
Structural and Functional Analogues
Z-Arg-Leu-Arg-Gly-Gly-AMC
- Structure : Shares the AMC fluorophore and Z-group but incorporates a longer peptide sequence (Arg-Leu-Arg-Gly-Gly).
- Application : Used for detecting ubiquitin C-terminal hydrolase L3 (UCH-L3) and ubiquitin-specific protease 5 (USP-5) activity, unlike Z-Gly-Gly-Arg-AMC acetate, which is thrombin-specific .
Z-Gly-Pro-Arg-AMC
- Structure : Differs in the P2 position (Pro instead of Gly), altering substrate-enzyme interactions.
- Kinetics : While both substrates target thrombin, Z-Gly-Pro-Arg-AMC exhibits lower catalytic efficiency (kcat/Km) due to steric hindrance from the proline residue .
H-β-Ala-Gly-Arg-pNA
- Structure : Lacks the Z-group and uses p-nitroaniline (pNA) instead of AMC.
- Performance : Removal of the Z-group increases Km (6-fold) and kcat (3-fold) compared to this compound, enhancing selectivity for thrombin over Factor Xa by 9-fold .
Kinetic and Selectivity Profiles
*Native TcoMCA5 activity; recombinant enzymes show higher kcat/Km (e.g., 145.88 μM⁻¹s⁻¹ for TcoMCA5H147AC202G) .
Application-Specific Advantages
- Thrombin Generation Assays: this compound is preferred in fluorogenic assays (e.g., Technothrombin, Thrombinoscope) due to its stability in Ca²⁺-rich buffers (16.7 mM CaCl₂) and linear fluorescence response .
- Drug Screening : Used in high-throughput systems to evaluate thrombin inhibitors (e.g., licochalcone A, IC50 = 7.96 μM) . Competing substrates like Boc-Phe-Ser-Arg-AMC are less specific for thrombin, showing cross-reactivity with Factor XIa .
Limitations and Considerations
- Enzyme-Source Variability : Native TcoMCA5 hydrolyzes this compound 14x slower than recombinant variants, highlighting context-dependent performance .
- Steric Effects: The Z-group reduces thrombin affinity compared to unprotected analogues (e.g., H-Gly-Gly-Arg-AMC) but improves specificity by excluding non-target proteases .
Biological Activity
Z-Gly-Gly-Arg-AMC acetate is a synthetic compound that serves as a thrombin-specific fluorogenic substrate. Its primary application lies in the assessment of thrombin generation in platelet-rich plasma (PRP) and platelet-poor plasma (PPP). This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2070009-61-7 |
Molecular Formula | C₃₀H₃₇N₇O₉ |
Molecular Weight | 639.66 g/mol |
This compound functions as a substrate for thrombin, an enzyme critical in the coagulation cascade. Upon cleavage by thrombin, it releases the fluorescent moiety 7-amino-4-methylcoumarin (AMC), enabling quantitative measurement of thrombin activity through fluorescence intensity. This property is particularly useful in various clinical and research settings to monitor thrombin generation and assess anticoagulant therapies.
Inhibition Studies
A study investigated the inhibitory effects of licorice constituents on human thrombin using this compound as a substrate. The results indicated that licochalcone A acted as a mixed inhibitor, with a value of 12.23 μM, suggesting potential therapeutic applications for developing novel antithrombotic agents .
Thrombin Generation Assays
This compound has been utilized in various assays to evaluate thrombin generation under different conditions. For instance, it was employed to study the impact of P-glycoprotein activity on the pharmacokinetics of anticoagulants like apixaban and rivaroxaban . The substrate's ability to provide real-time data on thrombin activity makes it invaluable for understanding coagulation dynamics.
Case Studies
- Thrombin Generation in PRP : In a clinical setting, this compound was used to assess thrombin generation in patients undergoing anticoagulant therapy. The assay demonstrated significant variability in thrombin levels, correlating with patient-specific factors such as age and comorbidities.
- Antithrombotic Drug Development : Research utilizing this compound has contributed to identifying new inhibitors of thrombin, aiding in the design of safer and more effective anticoagulant therapies.
Q & A
Q. What is the primary application of Z-Gly-Gly-Arg-AMC acetate in thrombin research?
Basic
this compound is a thrombin-specific fluorogenic substrate used to quantify thrombin activity via enzymatic hydrolysis. Upon cleavage by thrombin, it releases the fluorescent compound 7-amino-4-methylcoumarin (AMC), which is detected at excitation/emission wavelengths of 390/480 nm. This substrate is critical in assays measuring thrombin generation in platelet-rich plasma (PRP) and platelet-poor plasma (PPP), enabling real-time monitoring of thrombin kinetics .
Q. How should this compound be stored and prepared for experimental use?
Basic
The substrate must be stored at -20°C in a dry, light-protected environment to prevent degradation. For experimental use, it is soluble in DMSO (100 mg/mL) or water (20 mg/mL). Prior to cell culture applications, filter sterilization (e.g., 0.22 µm membrane) is required to remove endotoxins or contaminants . Reconstituted solutions should be aliquoted and used within one month to avoid hydrolysis-induced variability .
Q. How to design a thrombin generation assay using this compound?
Advanced
A typical thrombin generation assay involves:
- Sample preparation : Mix plasma (PRP or PPP) with corn trypsin inhibitor (CTI) to suppress contact pathway activation .
- Substrate addition : Add this compound (final concentration: 300 µM) and CaCl₂ (16.7 mM) to initiate thrombin activity .
- Fluorescence monitoring : Track AMC release over time using a fluorometer. Data analysis involves calculating the first derivative of fluorescence to represent thrombin activity .
- Controls : Include blank wells (no thrombin) and calibrators (known AMC concentrations) to normalize readings .
Q. How to address discrepancies in reported molecular weights or purity levels of this substrate?
Advanced
Reported molecular weights (639.66–639.67 Da) and purity (≥98% to 99.84%) may vary due to synthesis batches, analytical methods (e.g., HPLC vs. mass spectrometry), or residual acetate content. Researchers should:
- Verify the compound’s CAS number (2070009-61-7) and source (e.g., synthetic vs. commercial) .
- Perform in-house validation (e.g., amino acid analysis, NMR) to confirm purity and structure .
Q. How to validate substrate specificity for thrombin in complex biological samples?
Advanced
To confirm specificity:
- Inhibition assays : Use thrombin-specific inhibitors (e.g., argatroban) to block AMC release. Compare results with untreated samples .
- Cross-reactivity testing : Evaluate interference from other serine proteases (e.g., Factor Xa, plasmin) using purified enzymes .
- Parallel substrates : Employ alternative thrombin substrates (e.g., Z-Gly-Pro-Arg-AMC) to confirm kinetic consistency .
Q. How to optimize substrate concentration to avoid inner filter effects in fluorescence assays?
Advanced
The inner filter effect (IFE) occurs at high substrate concentrations due to AMC self-absorption. To mitigate:
- Titrate substrate : Test concentrations from 50–300 µM to identify the linear fluorescence range .
- Calibration curve : Generate an AMC standard curve under assay conditions to correct for IFE .
- Pathlength adjustment : Use low-volume plates or reduce excitation/emission pathlength .
Q. What controls are essential in thrombin inhibition assays using this substrate?
Basic
- Negative control : Plasma without thrombin or substrate to baseline fluorescence.
- Positive control : Plasma spiked with a known thrombin inhibitor (e.g., hirudin) to validate inhibition kinetics .
- Substrate-only control : Confirm no spontaneous hydrolysis in the absence of thrombin .
Q. How to analyze kinetic data from thrombin activity assays?
Advanced
- Michaelis-Menten kinetics : Calculate and using nonlinear regression of initial velocity vs. substrate concentration .
- Lag phase analysis : In thrombin generation assays, assess the time to peak thrombin activity, which reflects coagulation initiation .
- Statistical tools : Use software (e.g., GraphPad Prism) to fit curves and compare parameters across experimental conditions .
Q. What are common pitfalls in handling this compound that affect experimental results?
Basic
- Degradation : Improper storage or repeated freeze-thaw cycles reduce substrate efficacy. Aliquot upon receipt .
- Contamination : Failure to filter-sterilize may introduce endotoxins, altering cell-based assay outcomes .
- Photobleaching : Prolonged light exposure during assays quenches AMC fluorescence. Use light-protected plates .
Q. How to integrate this substrate into high-throughput screening (HTS) platforms for drug discovery?
Advanced
- Automation : Use liquid handlers to dispense substrate and plasma into 384-well plates .
- Readout optimization : Pair with microplate readers capable of kinetic fluorescence measurements (e.g., 1-minute intervals for 60+ minutes) .
- Data normalization : Include interplate controls (e.g., AMC standards) to correct for plate-to-plate variability .
Properties
IUPAC Name |
acetic acid;benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O7.C2H4O2/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;1-2(3)4/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H3,(H,3,4)/t21-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVGJZBMODPHEX-BOXHHOBZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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